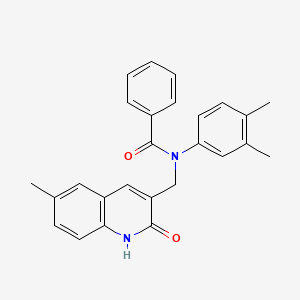
N-(2,6-dichlorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dichlorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide, commonly known as JNJ-42165279, is a small molecule antagonist of the orexin 1 receptor. Orexins are neuropeptides that play a critical role in the regulation of sleep-wake cycles, appetite, and energy expenditure. The orexin 1 receptor is a G protein-coupled receptor that is primarily expressed in the hypothalamus, a region of the brain that is involved in the regulation of various physiological processes. JNJ-42165279 has been shown to modulate the activity of the orexin 1 receptor, making it a potential therapeutic target for various disorders.
作用機序
JNJ-42165279 acts as a selective antagonist of the orexin 1 receptor. By binding to the receptor, it blocks the activity of orexin, which is involved in the regulation of various physiological processes. The exact mechanism of action of JNJ-42165279 is not fully understood, but it is believed to modulate the activity of the orexin 1 receptor by altering its conformation.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce food intake and body weight, promote sleep, and improve glucose tolerance. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
実験室実験の利点と制限
One of the main advantages of JNJ-42165279 is its selectivity for the orexin 1 receptor. This makes it a useful tool for studying the role of orexin signaling in various physiological processes. However, one limitation is that its effects may be species-specific, and may not translate to humans.
将来の方向性
There are several future directions for research on JNJ-42165279. One area of interest is in the development of novel therapeutics for sleep disorders and obesity. JNJ-42165279 may be a useful starting point for the development of more potent and selective orexin 1 receptor antagonists.
Another area of interest is in the role of orexin signaling in other physiological processes, such as addiction and stress. JNJ-42165279 may be a useful tool for studying the role of orexin signaling in these processes.
Conclusion:
JNJ-42165279 is a small molecule antagonist of the orexin 1 receptor that has potential therapeutic applications in the treatment of sleep disorders and obesity. Its selectivity for the orexin 1 receptor makes it a useful tool for studying the role of orexin signaling in various physiological processes. Future research may lead to the development of novel therapeutics based on JNJ-42165279.
合成法
The synthesis of JNJ-42165279 involves several steps. The starting material is 2,6-dichlorobenzoyl chloride, which is reacted with 2-methylpiperidine to yield N-(2,6-dichlorophenyl)-1-(2-methylpiperidin-4-yl)benzamide. This intermediate is then reacted with N-methyl-4-piperidone to give N-(2,6-dichlorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide, the final product.
科学的研究の応用
JNJ-42165279 has been extensively studied in preclinical models for its potential therapeutic applications. One of the main areas of research has been in the treatment of sleep disorders. Orexin signaling is known to play a critical role in the regulation of sleep-wake cycles, and modulation of the orexin 1 receptor with JNJ-42165279 has been shown to promote sleep in animal models.
Another area of research has been in the treatment of obesity. Orexin signaling is also involved in the regulation of appetite and energy expenditure, and JNJ-42165279 has been shown to reduce food intake and body weight in animal models.
特性
IUPAC Name |
N-(2,6-dichlorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O2/c1-13-5-2-3-6-15(13)20(26)24-11-9-14(10-12-24)19(25)23-18-16(21)7-4-8-17(18)22/h2-8,14H,9-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMBBEVMDNJFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)



